(Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, also referred to as ANI-7 in the analyzed literature [], is a synthetic compound with selective antitumor activity, particularly in breast cancer cell lines []. It functions as an aryl hydrocarbon receptor (AhR) ligand, activating the AhR pathway and inducing downstream effects that lead to cancer cell death [].
While the provided papers don't offer specific structural analysis of ANI-7, they do describe similar compounds. For instance, the crystal structure of (2E)-3-(4-Chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one reveals a non-planar structure with a dihedral angle of 7.37° between the benzene and pyrrole rings []. Additionally, the crystal structure is stabilized by intermolecular hydrogen bonds and various interactions involving the benzene, pyrrole, and carbonyl groups [].
ANI-7 acts as an AhR ligand, binding to and activating the AhR pathway []. This activation leads to the induction of CYP1-metabolizing mono-oxygenases, which then metabolize ANI-7 []. This metabolic conversion generates metabolites that induce DNA damage, activate cell cycle checkpoints, cause S-phase cell cycle arrest, and ultimately lead to cell death in sensitive breast cancer cell lines []. Interestingly, the inherent expression of the phase II-metabolizing enzyme sulfur transferase 1A1 appears to be a predictor of cell sensitivity to ANI-7 [].
The primary application of ANI-7 identified in the provided literature is as a potential anticancer agent, specifically targeting breast cancer cells []. Its selective toxicity towards breast cancer cells over normal breast cells and other cancer cell lines makes it a promising candidate for further research and development [].
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 11104-44-2